Thermodynamic stability and solubility profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
Thermodynamic stability and solubility profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
An In-depth Technical Guide Topic: Thermodynamic Stability and Solubility Profile of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
Executive Summary
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a chiral fluorinated alcohol containing a thiazole heterocycle. This molecule combines two structural motifs of high interest in modern medicinal chemistry: the metabolically robust and lipophilic trifluoromethyl group, and the versatile thiazole ring, a common scaffold in numerous therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of this compound, specifically its thermodynamic stability and solubility, is critical for its potential development as a pharmaceutical intermediate or a lead compound. This guide provides a predictive analysis based on first principles and data from analogous structures, and outlines robust experimental protocols for empirical validation. We will explore the structural contributions to its stability, hypothesize potential degradation pathways, and analyze the factors governing its solubility in various media. The methodologies presented herein are designed to furnish drug development professionals with the critical data needed for formulation, pharmacokinetic assessment, and overall viability evaluation.
Introduction: A Molecule of Strategic Interest
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for methyl or chloro groups, capable of enhancing membrane permeability and protecting adjacent functional groups from metabolic oxidation.[2] When this moiety is combined with a thiazole nucleus—a privileged heterocyclic scaffold known for its broad spectrum of biological activities and high thermal stability—the resulting molecule becomes a compelling subject for investigation.[4][5][6]
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol (CAS 1206673-52-0) embodies this strategic design. Its structure, featuring a trifluoromethyl carbinol attached to the C2 position of a thiazole ring, presents a unique interplay of electronic and steric properties that dictate its behavior in chemical and biological systems. This guide serves to deconstruct these properties, offering a Senior Application Scientist’s perspective on predicting and experimentally verifying its stability and solubility profiles.
Molecular Structure:
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Formula: C₅H₄F₃NOS
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Molecular Weight: 183.15 g/mol [7]
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Key Features:
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An acidic, hydrogen-bond-donating hydroxyl group.
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An electron-withdrawing trifluoromethyl group enhancing the alcohol's acidity.
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An aromatic thiazole ring, providing metabolic stability and a potential site for hydrogen bond acceptance.[1]
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Part I: Thermodynamic Stability Profile
The overall stability of a molecule is not merely the sum of its parts, but a reflection of the synergy between its functional groups. For the title compound, we predict a high degree of intrinsic stability, derived from both the aromatic heterocycle and the robust fluorinated moiety.
Theoretical Assessment of Stability
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Contribution of the Thiazole Ring: The thiazole ring is an aromatic system with significant resonance stabilization energy (29.5 kcal/mol), which imparts considerable chemical and thermal stability.[1] Unlike more labile heterocycles such as certain oxazoles, thiazoles are significantly less susceptible to degradative rearrangements, a property that has been exploited to enhance the stability of complex natural products.[8] This aromatic core is predicted to be the most resilient feature of the molecule under thermal and hydrolytic stress.
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Contribution of the Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly enzymatic oxidation by cytochrome P450 enzymes.[9] This inherent strength ensures the -CF3 moiety remains intact under all but the most extreme chemical conditions.
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The Trifluoromethyl-Carbinol Moiety: The primary site of potential reactivity is the secondary alcohol. The strong electron-withdrawing effect of the adjacent -CF3 group significantly increases the acidity of the hydroxyl proton, making it more akin to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) (pKa ≈ 12.4) than to ethanol (pKa ≈ 16).[2][10] While this acidity can influence its interactions, the alcohol itself is susceptible to oxidation to the corresponding ketone, which represents the most probable chemical degradation pathway.
Predicted Degradation Pathways
Based on the structural analysis, we can predict the following vulnerabilities to be assessed in a forced degradation study:
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Oxidation: The secondary alcohol is the most likely site of oxidative degradation, yielding 2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-one. This is the primary anticipated degradation route under oxidative stress (e.g., H₂O₂).
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Extreme pH: While the thiazole ring and -CF3 group are stable, extreme acidic or basic conditions could potentially promote elimination or other secondary reactions, although this is considered less likely than oxidation.
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Photolytic Stress: The aromatic thiazole ring contains π-electrons that can absorb UV radiation. While inherently stable, prolonged exposure to high-intensity light could potentially induce radical-mediated degradation pathways.
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Thermal Stress: The molecule is expected to exhibit high thermal stability due to its aromatic and fluorinated components.[4] Degradation would likely only occur at temperatures well above those relevant for pharmaceutical storage and processing.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to empirically identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Separately, store a solution (in acetonitrile) at 60°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and a solution (in acetonitrile/water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
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Prior to analysis, neutralize the acid and base-stressed samples. Dilute all samples to a target concentration (e.g., 50 µg/mL) with an appropriate mobile phase.
-
Analyze all samples using a reverse-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Employ a photodiode array (PDA) detector to monitor peak purity and a mass spectrometry (MS) detector to identify the masses of any degradation products.
-
-
Data Interpretation: Calculate the percentage of degradation for each condition. Elucidate the structure of major degradants using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
Caption: Workflow for Forced Degradation Study.
Part II: Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and developability. The solubility of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is governed by a delicate balance between its polar, hydrogen-bonding groups and its lipophilic fluorinated moiety.
Predictive Analysis of Solubility
-
Interplay of Structural Features:
-
Hydrophilic Contributions: The thiazole ring (with its nitrogen atom acting as a hydrogen bond acceptor) and the hydroxyl group (acting as both a donor and acceptor) will promote solubility in polar protic solvents like water, ethanol, and methanol.[4][11]
-
Lipophilic Contributions: The trifluoromethyl group is strongly lipophilic and will enhance solubility in less polar and non-polar organic solvents.[3][9] The thiazole ring also contributes to overall lipophilicity.
-
-
pH-Dependent Solubility: The acidity of the trifluoromethyl-carbinol proton is the most critical factor for aqueous solubility. With an estimated pKa in the range of 11-12.5 (by analogy to TFE), the molecule will exist predominantly in its neutral form at physiological pH (1-8).[10] However, as the pH increases above its pKa, the alcohol will be deprotonated to form an alkoxide anion. This ionization will dramatically increase its aqueous solubility. Therefore, a classic "U-shaped" or "J-shaped" pH-solubility profile is anticipated, with minimum solubility at acidic to neutral pH and sharply increasing solubility in alkaline media.
-
Predicted Solubility in Common Solvents:
-
High Solubility: Expected in polar organic solvents like methanol, ethanol, DMSO, and DMF, due to strong hydrogen bonding and dipole-dipole interactions. Fluorinated alcohols like TFE and HFIP are also expected to be excellent solvents.[11][12]
-
Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and dichloromethane, which can engage in some polar interactions.
-
Low Solubility: Expected in non-polar solvents such as hexanes and toluene, where the polar functional groups cannot be effectively solvated.
-
Aqueous Solubility: Predicted to be low to moderate at neutral pH, but significantly enhanced under basic conditions.
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Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility.
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer solution (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0 buffers; water; ethanol; acetonitrile; DMSO). Ensure enough solid is added so that it remains present after equilibration.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration through a solvent-compatible 0.22 µm filter.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, typically UV-Vis spectrophotometry (if a chromophore is present and no interference exists) or HPLC-UV.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Assessment.
Data Summary Tables
The following tables are presented as templates for summarizing the empirical data generated from the proposed experimental protocols.
Table 1: Forced Degradation Study Summary
| Stress Condition | Incubation Time/Temp | % Degradation of Parent | No. of Degradants | m/z of Major Degradant |
|---|---|---|---|---|
| 0.1 M HCl | 24 h @ 60°C | |||
| 0.1 M NaOH | 24 h @ 60°C | |||
| 3% H₂O₂ | 24 h @ RT | |||
| Thermal (Solid) | 48 h @ 80°C |
| Photolytic (Solution) | ICH Q1B | | | |
Table 2: Thermodynamic Solubility Profile
| Solvent / Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|---|
| Water | 25 | ||
| pH 2.0 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| pH 9.0 Buffer | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 |
| DMSO | 25 | | |
Conclusion
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is predicted to be a highly stable compound, with its primary liability being the oxidation of its secondary alcohol. Its solubility profile is expected to be highly dependent on the solvent system, with good solubility in polar organic solvents and pH-dependent solubility in aqueous media, increasing significantly at alkaline pH. The theoretical assessments in this guide, derived from the fundamental properties of its constituent thiazole and trifluoromethyl-carbinol moieties, provide a strong basis for targeted experimental work. The detailed protocols for forced degradation and thermodynamic solubility studies offer a robust framework for obtaining the essential data required to advance this promising molecule through the drug development pipeline.
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